
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium, also known as MPTP, is a synthetic compound that has been widely used in scientific research to study the mechanisms of action and physiological effects of various drugs and compounds. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the central nervous system, leading to symptoms similar to those of Parkinson's disease. In
作用機序
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium is selectively taken up by dopaminergic neurons in the central nervous system, where it is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B). MPP+ then enters the mitochondria of the dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra, leading to symptoms similar to those of Parkinson's disease.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the substantia nigra by 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium also leads to the activation of microglia and astrocytes, which contribute to the inflammatory response and further neuronal damage.
実験室実験の利点と制限
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has several advantages as a model for Parkinson's disease, including its ability to selectively destroy dopaminergic neurons in the substantia nigra and its reproducibility. However, 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium also has several limitations, including its toxicity and the fact that it does not fully replicate the complex pathophysiology of Parkinson's disease.
将来の方向性
In 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium research include the development of new compounds that can selectively target dopaminergic neurons without causing toxicity, the identification of new targets for the treatment of Parkinson's disease, and the development of new animal models that more closely replicate the pathophysiology of Parkinson's disease.
合成法
The synthesis of 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium involves the reaction of 2-methyl-5-(methylsulfanyl)pyridine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is highly soluble in water and organic solvents.
科学的研究の応用
2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has been widely used in scientific research to study the mechanisms of action and physiological effects of various drugs and compounds. It is commonly used as a model for Parkinson's disease due to its ability to selectively destroy dopaminergic neurons in the central nervous system. 2-(Methoxycarbonyl)-1-methyl-5-(methylsulfanyl)pyridinium has also been used to study the effects of various drugs on the nervous system, including the effects of drugs that are used to treat Parkinson's disease.
特性
分子式 |
C9H12NO2S+ |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
methyl 1-methyl-5-methylsulfanylpyridin-1-ium-2-carboxylate |
InChI |
InChI=1S/C9H12NO2S/c1-10-6-7(13-3)4-5-8(10)9(11)12-2/h4-6H,1-3H3/q+1 |
InChIキー |
LRSZGZUKNXIPAM-UHFFFAOYSA-N |
SMILES |
C[N+]1=C(C=CC(=C1)SC)C(=O)OC |
正規SMILES |
C[N+]1=C(C=CC(=C1)SC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



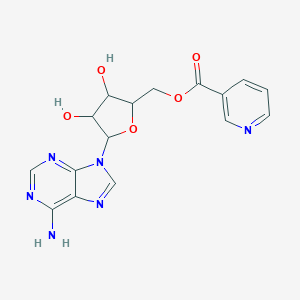
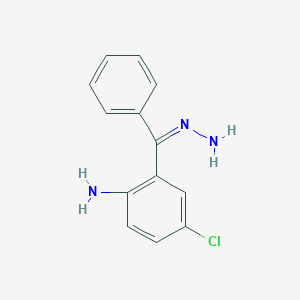
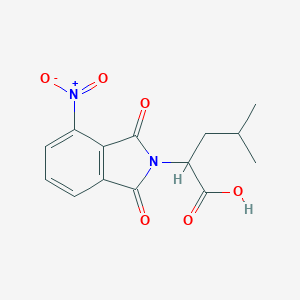
![1H-Azepine, 1-[[p-(diethylamino)benzylidene]amino]hexahydro-](/img/structure/B231553.png)
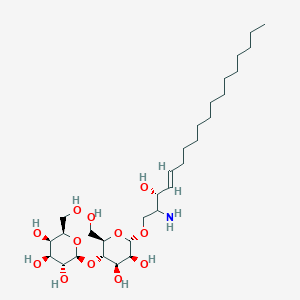

![1-[3-Methyl-2-(3-propan-2-ylfuran-2-yl)cyclopenten-1-yl]ethanone](/img/structure/B231564.png)


![2-[(Benzyloxy)methyl]proline](/img/structure/B231576.png)
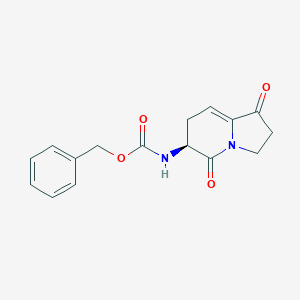
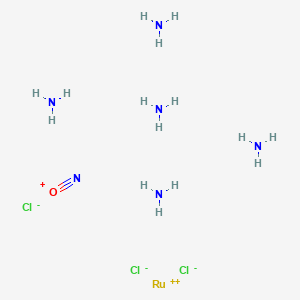

![2-[1-(2,4,5-Trimethoxyphenyl)prop-2-enyl]phenol](/img/structure/B231589.png)